molecular formula MgBr2<br>Br2Mg B8817586 Magnesium bromide

Magnesium bromide

Cat. No.: B8817586
M. Wt: 184.11 g/mol
InChI Key: OTCKOJUMXQWKQG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium bromide is a useful research compound. Its molecular formula is MgBr2 and its molecular weight is 184.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Industry

Sedative and Anticonvulsant Properties

Magnesium bromide has historically been used in the pharmaceutical sector for its sedative effects. It acts on the central nervous system to reduce neural activity, making it beneficial in managing conditions such as seizures and anxiety .

Active Ingredient in Medicinal Formulations

In certain pharmaceutical formulations, this compound serves as a source of magnesium and bromide ions, which are essential for various biochemical functions .

Case Study: Neurological Treatments

Recent studies have investigated the use of this compound in treating neurological disorders. Research indicates that magnesium ions play a crucial role in neurotransmission and could potentially aid in treating conditions like epilepsy .

Chemical Synthesis

Catalyst in Organic Reactions

This compound is widely utilized as a catalyst in Grignard reactions, which are fundamental in organic chemistry for forming carbon-carbon bonds. This application is crucial for synthesizing various organic compounds, including pharmaceuticals .

Precursor for Bromine Compounds

The compound is also employed in synthesizing bromine-containing organic and inorganic compounds necessary for pharmaceuticals and agrochemicals .

Case Study: Sustainable Grignard Reagents

A notable study from Hokkaido University demonstrated a sustainable method for producing Grignard reagents using this compound with minimal organic solvents through mechanochemical techniques. This innovation reduces the environmental impact associated with traditional methods .

Flame Retardant Applications

Use in the Polymer Industry

This compound is incorporated into plastics, coatings, and textiles as a flame retardant due to its thermal stability and effectiveness in reducing flammability. This application enhances safety standards in manufacturing processes .

Construction Materials

In construction, this compound is added to paints and insulation materials to improve fire resistance, aligning with stringent fire safety regulations .

Laboratory Reagent

Analytical Chemistry Applications

In laboratories, this compound is frequently used to prepare solutions and conduct titrations. It serves as a buffering agent to maintain pH levels during chemical reactions .

Water Treatment

Desalination Processes

This compound finds applications in water desalination systems, particularly those utilizing reverse osmosis membranes. It helps prevent fouling and scaling, thus improving the efficiency of industrial water treatment systems .

Research and Development

Material Science

Research into this compound includes its role in developing advanced materials such as magnesium-based alloys. These materials exhibit desirable properties for various industrial applications .

Biomedical Research

This compound solutions are utilized in biomedical research to explore magnesium's role in cellular processes, indicating its potential therapeutic applications .

Summary of Applications

Application AreaSpecific UsesCase Studies/Examples
Pharmaceuticals Sedative/AnticonvulsantTreatment of neurological disorders
Chemical Synthesis Catalyst for Grignard reactionsSustainable methods using mechanochemical techniques
Flame Retardants Additive in polymers and construction materialsEnhanced safety standards in manufacturing
Laboratory Reagent Buffering agent, analytical chemistryPreparation of solutions and titrations
Water Treatment Desalination processesImproved efficiency in industrial water treatment
Research & Development Advanced material developmentStudies on magnesium's cellular roles

Properties

Molecular Formula

MgBr2
Br2Mg

Molecular Weight

184.11 g/mol

IUPAC Name

magnesium;dibromide

InChI

InChI=1S/2BrH.Mg/h2*1H;/q;;+2/p-2

InChI Key

OTCKOJUMXQWKQG-UHFFFAOYSA-L

Canonical SMILES

[Mg+2].[Br-].[Br-]

physical_description

Hexahydrate: Colorless or white solid;  Highly deliquescent;  [Merck Index] Hygroscopic solid;  [Sigma-Aldrich MSDS]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of MgBr2 is prepared from 1,2-dibromo-ethane (6.76 g, 36 mmol, 4 eq) and magnesium (0.88 g, 36 mmol, 4 eq) in ether (80 ml) under a nitrogen atmosphere. A 2-lithio-furan solution is prepared under nitrogen atmosphere by adding a 1.6M solution of n-butyl-lithium in hexane (28 ml, 45 mmol, 5 eq) dropwise to a mixture of furan (3.1 g, 45 mmol, 5 eq) and TMEDA (5.2 g, 45 mmol, 5 eq) in anhydrous ether (100 ml) at −20° C. The mixture is then taken to reflux for 2 hours, cooled down to ambient temperature and MgBr2 in ether is added dropwise to the solution. A 1-piperidin-1-yl-cyclohexanecarbonitrile (1.7 g, 9 mmol, 1 eq) solution in ether is added dropwise at ambient temperature. The mixture is taken to reflux for 16 hours, cooled down to ambient temperature, then treated in the following manner: the mixture is poured gently into an ice-cooled saturated solution of NH4Cl, agitated for 30 minutes, extracted with ether; the ethereal phases are combined, then extracted three times with 10% HCl, and 20% NH4OH is added to the aqueous phase until neutrality. The aqueous phase is extracted with ether, the organic phase is washed with water, dried over Na2SO4, filtered and concentrated under vacuum. The crude product is purified by chromatography on alumina with CH2Cl2 as eluent in order to produce an oil (1.7 g, 76%).
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6.76 g
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0.88 g
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80 mL
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3.1 g
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5.2 g
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100 mL
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Synthesis routes and methods II

Procedure details

44 ml of a tetrahydrofuran solution containing 0.06 mole of methyl magnesium bromide was added into a 200-ml four-necked flask provided with a stirrer and a drying tube filled with calcium chloride. There to was dropwise added, at room temperature in a nitrogen atmosphere, a solution of 7.5 g (0.05 mole) of 2-adamantanone dissolved in 30 ml of tetrahydrofuran, with the temperature of the mixture in the flask being controlled so as not to exceed 40° C. After the completion of the dropwise addition, the mixture was stirred at 50° C. for 3 hours. The proceeding of a reaction was confirmed by GC. As a result, magnesium bromide salt of 2-methyl-2-adamantanol was formed by nearly 100%.
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